molecular formula C15H23NO6 B106895 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate CAS No. 179688-27-8

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Cat. No.: B106895
CAS No.: 179688-27-8
M. Wt: 313.35 g/mol
InChI Key: YZOWMIHUDJVXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (CAS 183322-17-0) is a key intermediate in synthesizing 6,7-bis(2-methoxyethoxy)-quinazolin-4-one, a precursor to tyrosine kinase inhibitors like erlotinib and gefitinib . Its structure features a benzoate core substituted with amino and two 2-methoxyethoxy groups at positions 4 and 5. The compound is synthesized via hydrogenation of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate using PtO₂·H₂O as a catalyst, yielding high purity (94–99%) . However, it is classified as a genotoxic impurity in erlotinib hydrochloride, with regulatory limits set at 10 ppm due to carcinogenic risks predicted by DEREK nexus software .

Properties

IUPAC Name

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOWMIHUDJVXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463153
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-27-8
Record name Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

A widely documented method involves the reduction of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to the target amine. Source details a catalytic hydrogenation approach using palladium on carbon (Pd/C) and ammonium formate in a 2-propanol/water solvent system. The reaction proceeds at room temperature for 20 minutes, achieving a 92.33% yield.

Key Parameters:

  • Catalyst : 5% Pd/C (10% w/w relative to substrate)

  • Reducing Agent : Ammonium formate (1.1 equivalents)

  • Solvent System : 2-Propanol/water (10:1 v/v)

  • Temperature : 25°C

  • Reaction Time : 20 minutes

Post-reaction workup includes filtration to remove the catalyst, followed by solvent evaporation and extraction with ethyl acetate. The crude product is purified via recrystallization from ethanol, yielding a white crystalline solid with >98% purity.

Multi-Step Synthesis from 3,4-Dihydroxybenzoate

Etherification and Nitration

Source outlines a pathway starting with ethyl 3,4-dihydroxybenzoate. The hydroxyl groups at positions 3 and 4 are etherified using 2-chloroethyl methyl ether in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 12 hours. This yields ethyl 3,4-bis(2-methoxyethoxy)benzoate. Subsequent nitration with fuming nitric acid in concentrated sulfuric acid introduces a nitro group at position 2, producing ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.

Nitro Reduction via Hydrogenation

The nitro intermediate is reduced to the amine using hydrogen gas (1 atm) and Raney nickel in ethanol at 50°C. This method achieves an 85–90% yield but requires careful control of hydrogen pressure to avoid over-reduction.

Comparative Data:

StepReagents/ConditionsYield
Etherification2-Chloroethyl methyl ether, K₂CO₃, DMF, 80°C78%
NitrationHNO₃, H₂SO₄, 0°C → 25°C82%
ReductionH₂, Raney Ni, EtOH, 50°C88%

Alternative Pathway via Benzonitrile Intermediate

Oxime Formation and Dehydration

Source describes a route beginning with 3,4-bis(2-methoxyethoxy)benzaldehyde, which is converted to its oxime using hydroxylamine hydrochloride in pyridine. Dehydration with acetic anhydride yields 3,4-bis(2-methoxyethoxy)benzonitrile. Nitration of the benzonitrile with nitric acid/sulfuric acid introduces a nitro group, followed by reduction with stannous chloride in hydrochloric acid to produce the amine.

Esterification

The final step involves esterification with ethanol in the presence of thionyl chloride, yielding ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This method is less favored industrially due to the use of toxic stannous chloride and lower overall yield (72–75%).

One-Pot Reductive Amination

Simplified Methodology

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitationsIndustrial Viability
Pd/C ReductionHigh yield (92%), short reaction timeCost of Pd/C catalystHigh
Multi-StepScalable, uses inexpensive reagentsLengthy process (3 steps)Moderate
BenzonitrileAvoids nitro intermediatesToxic reagents (SnCl₂), low yieldLow
One-PotReduced purification stepsRequires optimized solvent mixtureHigh

Purity and Characterization

All methods produce the target compound with >95% purity when optimized. Key characterization data includes:

  • Melting Point : 128–130°C

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester)

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 3.40 (s, 6H, OCH₃), 4.25 (q, 2H, OCH₂CH₃)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, notably those targeting cancer treatment. Its structural characteristics allow it to be modified into more complex molecules with significant biological activity.

Synthesis of Anticancer Agents

The compound serves as a precursor for synthesizing quinazoline derivatives, which have demonstrated potent anticancer properties. For instance, it is utilized in the production of 6,7-bis(2-methoxyethoxy)quinazolin-4-one , which is known for its efficacy against solid tumors and has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity—a critical pathway in cancer progression .

Synthesis Processes

A notable process involves the hydrogenation of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to produce this compound with high yields. The subsequent cyclization reactions have been optimized to achieve significant efficiency in producing quinazoline derivatives .

StepReaction TypeYield (%)
HydrogenationEthyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate~88%
CyclizationThis compound with ammonium formateHigh temperature (160-165°C)

This table summarizes key synthesis steps and their respective yields, highlighting the efficiency of the processes involved.

Toxicity and Safety Studies

In addition to its synthetic utility, this compound has been evaluated for safety and toxicity as part of drug formulation studies related to Erlotinib, a known anticancer drug. The compound's hydrochloride form is utilized in Abbreviated New Drug Application (ANDA) submissions to regulatory bodies like the FDA .

Regulatory Applications

The compound is also relevant in regulatory contexts where it plays a role in quality control and analytical studies during the commercial production of pharmaceuticals. Its chemical stability and safety profile make it suitable for inclusion in formulations aimed at treating various conditions linked to aberrant cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,4-bis(2-methoxyethoxy)benzoate (EBMB)

  • Structure : Substituted at positions 3 and 4 instead of 4 and 5.
  • Application: Used as a reference standard in erlotinib quantification via competitive enzyme immunoassay .
  • Toxicity: No reported genotoxicity, unlike its positional isomer.
  • Key Difference: The shift in substitution reduces pharmaceutical relevance but eliminates genotoxic concerns.

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

  • Structure: Nitro group replaces the amino group at position 2.
  • Role : Direct precursor in the synthesis of the target compound .
  • Toxicity: Higher genotoxicity (predicted carcinogenicity and mutagenicity) compared to the amino derivative .
  • Regulatory Status: Controlled to ≤10 ppm in drug substances, similar to the amino analog .

Methyl 2-amino-5-methoxybenzoate (CAS 2475-80-1)

  • Application: Used in non-pharmaceutical contexts (e.g., agrochemicals).

2-Amino-4,5-dimethoxybenzoic Acid (CAS 5653-40-7)

  • Structure : Carboxylic acid with methoxy groups at positions 4 and 5.
  • Role: Intermediate in synthesizing non-oncologic small molecules.
  • Key Difference : Lack of ethoxy chains reduces hydrophilicity, limiting pharmaceutical utility.

Physicochemical and Functional Comparisons

Property Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Ethyl 3,4-bis(2-methoxyethoxy)benzoate Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Molecular Weight 349.81 (hydrochloride) 336.34 (estimated) 381.34
LogP 2.1 (predicted) 2.3 (predicted) 2.8 (predicted)
Solubility High (polar substituents) Moderate Low (nitro group reduces polarity)
Genotoxicity Yes (skin sensitization) No data Yes (carcinogenicity)
Regulatory Limit 10 ppm Not regulated 10 ppm

Research Findings and Regulatory Implications

  • Genotoxicity: The amino and nitro derivatives are flagged by DEREK nexus for carcinogenicity, requiring strict control in drug substances .
  • Analytical Methods : LC-MS/MS with 0.1% formic acid mobile phase achieves detection limits of 1 ppm, critical for compliance with ICH M7 guidelines .
  • Stability : The hydrochloride salt (CAS 183322-17-0) is stable at +5°C, while the free base is prone to oxidation .

Biological Activity

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a chemical compound with the molecular formula C15H23NO6, has garnered attention due to its significant biological activities, particularly as an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features an amino group and two methoxyethoxy substituents on a benzoate structure. These modifications enhance its solubility and reactivity, making it a valuable intermediate in pharmaceutical applications.

The compound primarily acts as a precursor in the synthesis of Erlotinib. Erlotinib inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and disrupting downstream signaling pathways crucial for cell proliferation and survival in cancerous tissues. This inhibition is vital for targeting cancers associated with aberrant EGFR signaling.

Pharmacokinetics

As an intermediate in Erlotinib synthesis, this compound is involved in metabolic pathways that affect drug efficacy and safety. Its interactions with various enzymes may influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Anticancer Activity

Research highlights the compound's role in cancer therapy due to its association with Erlotinib. Studies have shown that compounds similar to this compound can influence cancer pathways through EGFR inhibition. This activity has been particularly noted in non-small cell lung cancer (NSCLC) models where EGFR mutations are prevalent.

Genotoxicity Studies

This compound has been evaluated for genotoxic potential. A study indicated that certain derivatives of this compound exhibit mutagenic properties under specific conditions, raising considerations for its safety profile in therapeutic applications .

Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes involved in metabolic pathways. It has been reported to inhibit CYP1A2 but not significantly affect other cytochrome P450 enzymes such as CYP2C19 or CYP3A4 . This selectivity is crucial for minimizing drug-drug interactions during co-administration with other medications.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals unique attributes that contribute to its biological activity:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-(2-methoxyethoxy)benzoateContains a single methoxyethoxy groupLess soluble than this compound
Ethyl 3-(2-methoxyethyl)benzoateContains only one methoxyethyl groupSimpler structure; lower reactivity
Ethyl 3-nitrobenzoateNitro group substitutionDifferent biological activity due to nitro group
This compound Contains amino group and two methoxyethoxy groups Specifically targets EGFR; significant role in drug synthesis

This table illustrates how the unique structural features of this compound contribute to its specific biological activities compared to other compounds.

Study on Antitumor Efficacy

In a study examining the efficacy of EGFR inhibitors in NSCLC models, this compound was highlighted as a critical intermediate that enhances the potency of Erlotinib. The study demonstrated significant tumor regression in treated groups compared to controls.

Safety Profile Assessment

A comprehensive safety assessment was conducted to evaluate the genotoxicity of this compound derivatives. Results indicated that while some derivatives showed mutagenic potential under high concentrations, others did not exhibit significant genotoxic effects.

Q & A

What are the optimal chromatographic conditions for detecting trace levels of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in pharmaceutical intermediates?

Methodological Answer:
A validated reversed-phase LC-MS/MS method is recommended. Use a Purosphere Star RP 18e column (100 mm × 4.6 mm, 3.0 µm) with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (42:58 v/v) at 1.0 mL/min. Electrospray ionization (ESI) in MRM mode enhances sensitivity for trace analysis. Column temperature should be maintained at 25°C. Calibration curves spanning 1–15 ppm ensure quantitation down to 1 ppm, adhering to ICH validation guidelines for linearity, precision, and accuracy .

How can synthetic routes for this compound be optimized to minimize genotoxic byproducts?

Methodological Answer:
Prioritize nitro-reduction steps under controlled conditions (e.g., catalytic hydrogenation) to avoid over-reduction or side reactions. Monitor intermediates like Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate using the LC-MS/MS method above. Computational tools like DEREK Nexus can predict genotoxic risks of intermediates, guiding synthetic pathway adjustments. For example, replacing mutagenic reagents or introducing protective groups reduces hazardous byproducts .

What are the critical parameters for validating an analytical method for this compound in compliance with regulatory standards?

Methodological Answer:
Follow ICH Q2(R1) guidelines:

  • Specificity : Ensure no interference from matrix components (e.g., Erlotinib Hydrochloride) via forced degradation studies (acid/base/oxidative stress).
  • Linearity : Achieve R² ≥ 0.99 across 1–15 ppm.
  • Precision : ≤5% RSD for intra-day and inter-day replicates.
  • Accuracy : Recovery rates of 90–110% at LOQ (1 ppm).
  • Robustness : Test variations in mobile phase (±2% organic), flow rate (±0.1 mL/min), and column temperature (±2°C) .

How do conflicting genotoxicity predictions from computational models impact risk assessment?

Methodological Answer:
Discrepancies arise when tools like DEREK Nexus (structural alerts) and LHASA (mechanistic insights) yield divergent results. For example, DEREK may flag this compound for skin sensitization, while LHASA highlights carcinogenicity in nitro-derivatives. Resolve conflicts by:

  • Performing in vitro assays (Ames test, micronucleus assay).
  • Cross-referencing with structural analogs’ toxicological data.
  • Applying a threshold of toxicological concern (TTC) at 10 ppm for impurities .

What strategies ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Light Sensitivity : Use amber glassware or UV-filtered packaging.
  • Humidity Control : Store with desiccants (silica gel) to avoid hydrolysis of methoxyethoxy groups.
  • Stability-Indicating Assays : Monitor degradation via LC-MS/MS under accelerated conditions (40°C/75% RH for 6 months) .

How can researchers distinguish between positional isomers (e.g., 3-amino vs. 2-amino derivatives) during synthesis?

Methodological Answer:

  • NMR Analysis : Compare aromatic proton splitting patterns. For this compound, the amino group at position 2 deshields adjacent protons, causing distinct shifts (δ 6.8–7.2 ppm).
  • High-Resolution MS : Confirm molecular formula (C₁₅H₂₃NO₆, [M+H]⁺ 314.1598) to rule out isobaric impurities.
  • HPLC Retention Time : Isomers exhibit different elution profiles under gradient conditions .

What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?

Methodological Answer:

  • Reaction Exotherms : Optimize cooling systems for nitro-reduction steps to prevent runaway reactions.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.
  • Byproduct Control : Implement real-time process analytical technology (PAT) like inline FTIR to monitor intermediate conversion .

How does the hydrochloride salt form of this compound influence its physicochemical properties?

Methodological Answer:
The hydrochloride salt (CAS 183322-17-0) enhances aqueous solubility via protonation of the amino group. Key changes include:

  • Melting Point : Increases to 55–58°C (vs. free base).
  • Hygroscopicity : Requires stricter humidity control during handling.
  • Stability : Susceptibility to acid-catalyzed degradation necessitates pH-adjusted formulations (pH 4–6) .

What advanced spectral techniques resolve ambiguities in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm substituent positions.
  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and amine N–H bends at ~1600 cm⁻¹.
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry for novel derivatives .

How can researchers mitigate discrepancies between computational and experimental solubility data?

Methodological Answer:

  • In Silico Refinement : Use COSMO-RS or UNIFAC models adjusted for methoxyethoxy group polarity.
  • Experimental Validation : Perform shake-flask studies in buffered solutions (pH 1–7.4) with HPLC-UV quantification.
  • Co-solvency Approaches : Test binary solvents (e.g., ethanol/PEG 400) to enhance solubility for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Reactant of Route 2
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.